3-Formylphenyl 2,5-dichlorobenzoate
Description
3-Formylphenyl 2,5-dichlorobenzoate is an aromatic ester derivative featuring a 2,5-dichlorobenzoate moiety esterified with a 3-formylphenyl group. This compound combines electron-withdrawing substituents (chlorine atoms and a formyl group) that influence its physicochemical properties, reactivity, and biological interactions.
Properties
Molecular Formula |
C14H8Cl2O3 |
|---|---|
Molecular Weight |
295.1 g/mol |
IUPAC Name |
(3-formylphenyl) 2,5-dichlorobenzoate |
InChI |
InChI=1S/C14H8Cl2O3/c15-10-4-5-13(16)12(7-10)14(18)19-11-3-1-2-9(6-11)8-17/h1-8H |
InChI Key |
KFRZAYJKSPELRG-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)OC(=O)C2=C(C=CC(=C2)Cl)Cl)C=O |
Canonical SMILES |
C1=CC(=CC(=C1)OC(=O)C2=C(C=CC(=C2)Cl)Cl)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key differences arise from substituent groups and their positions. Below is a comparative table:
*Derived from structural analogy; exact data requires experimental validation.
Notes:
Reactivity and Degradation Pathways
- Electrophilic Reactivity : The electron-withdrawing chlorine atoms activate the benzoate ring toward nucleophilic attack. Methyl 2,5-dichlorobenzoate undergoes nucleophilic substitution with sulfur- and tin-centered nucleophiles, accelerated by ortho-substituents like -CO₂Me . The formyl group in this compound may further direct reactivity due to its electron-withdrawing nature.
- Hydrolysis : Ester hydrolysis rates depend on substituent effects. Methyl esters typically hydrolyze faster than aryl esters under basic conditions. The bulky formylphenyl group may sterically hinder hydrolysis compared to methyl 2,5-dichlorobenzoate.
- Environmental Degradation : Microbial degradation of 2,5-dichlorobenzoate is enhanced in plant rhizospheres (e.g., Phaseolus vulgaris), where root exudates stimulate Pseudomonas fluorescens activity . The formylphenyl group in this compound may impede biodegradation due to increased hydrophobicity, though this requires experimental confirmation.
Analytical Methods
- HPLC Analysis : Methyl 2,5-dichlorobenzoate is separable via reverse-phase HPLC using a Newcrom R1 column . For this compound, modified mobile phases (e.g., higher acetonitrile content) may be necessary due to increased hydrophobicity.
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